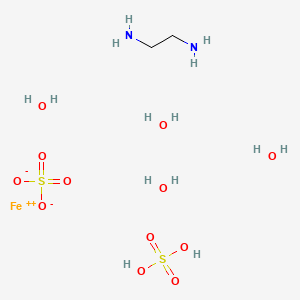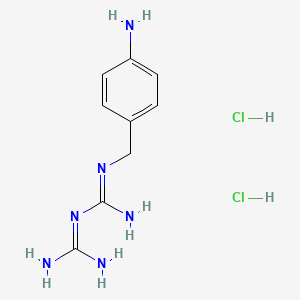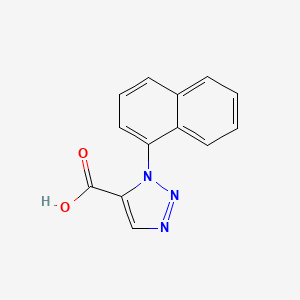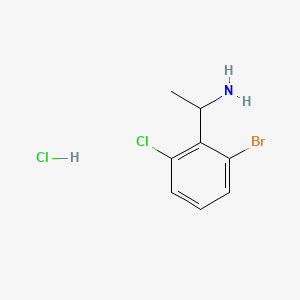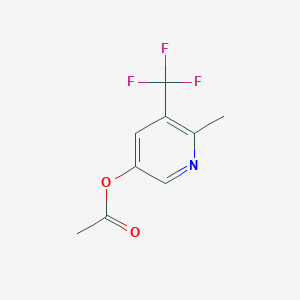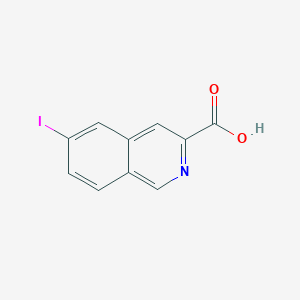
6-Iodoisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodoisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position of the isoquinoline ring. Isoquinolines are known for their stability and unique reactivity, making them valuable in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolines, including 6-iodoisoquinoline-3-carboxylic acid, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions on isoquinoline derivatives can yield products such as pyridine-3,4-dicarboxylic acid.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Organoboron reagents in the presence of a palladium catalyst for Suzuki–Miyaura coupling.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Substitution: Various substituted isoquinolines depending on the reagents used.
科学的研究の応用
6-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 6-iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Isoquinoline: The parent compound with a simpler structure lacking the iodine and carboxylic acid groups.
Quinoline: A structurally related compound with a nitrogen atom at the 1st position instead of the 2nd position.
Pyridine: A simpler aromatic heterocycle with a single nitrogen atom in the ring.
Uniqueness: 6-Iodoisoquinoline-3-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in substitution reactions, while the carboxylic acid group increases its solubility and potential for hydrogen bonding .
特性
分子式 |
C10H6INO2 |
|---|---|
分子量 |
299.06 g/mol |
IUPAC名 |
6-iodoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) |
InChIキー |
ICKARUGPKFHXGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C=C1I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


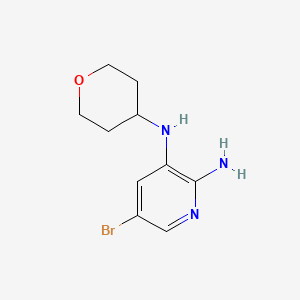
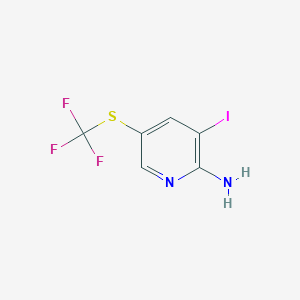
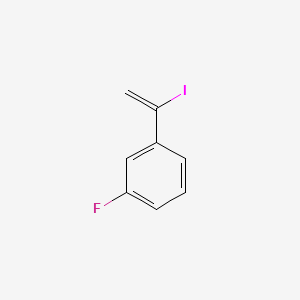
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)

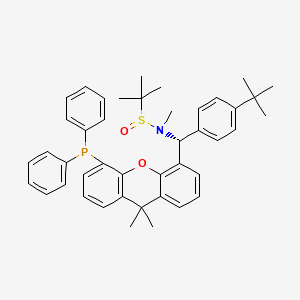
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
